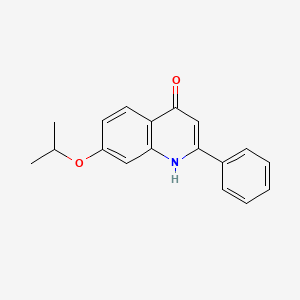
4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL typically involves the Friedländer quinoline synthesis, which is a prominent method for constructing quinoline derivatives. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . Poly(phosphoric acid) is often used as an assisting agent in this solvent-free reaction .
Industrial Production Methods: Industrial production of quinoline derivatives, including 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL, often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学研究应用
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL has a broad range of applications in scientific research:
作用机制
The mechanism of action of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-Phenylquinoline: Shares a similar quinoline core but lacks the isopropoxy group.
4-Quinolone: Another quinoline derivative with different substituents at the 4-position.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is unique due to the presence of the isopropoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
属性
CAS 编号 |
825620-18-6 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20) |
InChI 键 |
WWJSSYQFNXTUMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


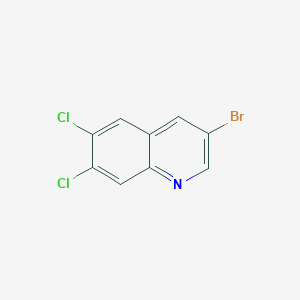

![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)
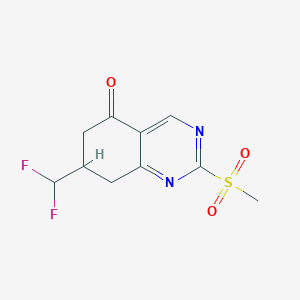

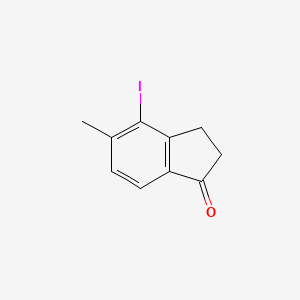
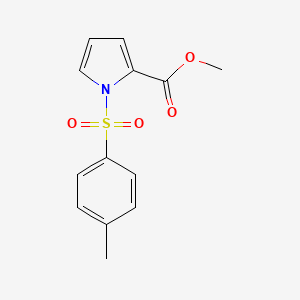

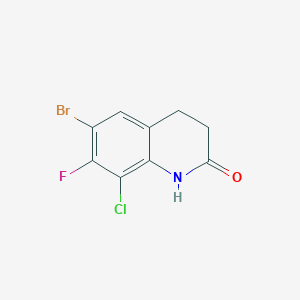
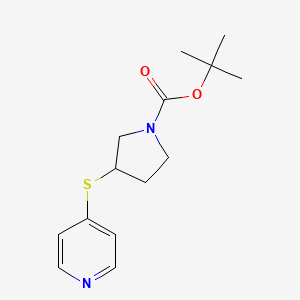
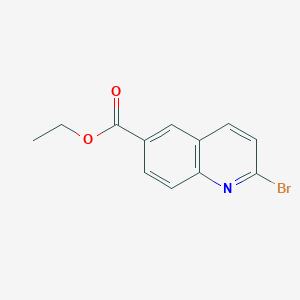
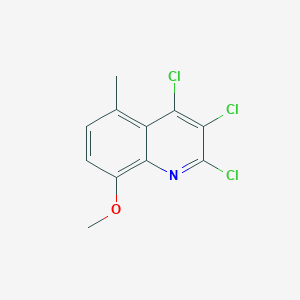
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)

